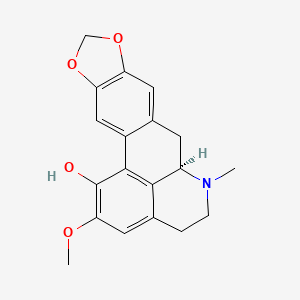

(-)-Domesticine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Domesticine, (-)- is an alpha-1D-adrenoceptor antagonist.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(-)-Domesticine is primarily recognized for its interaction with neurotransmitter receptors, particularly the serotonin receptor 5-HT2A and adrenergic receptors. Its structural characteristics allow it to exhibit both agonistic and antagonistic properties depending on the receptor type involved. This dual functionality is crucial in understanding its potential therapeutic applications.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that this compound may possess antidepressant-like effects. Studies have demonstrated its ability to modulate serotonin levels in the brain, which is pivotal in treating mood disorders. The compound's interaction with 5-HT2A receptors suggests a mechanism that could alleviate symptoms of depression.

-

Antipsychotic Properties

- The compound has been investigated for its antipsychotic potential. Its antagonistic action on 5-HT2A receptors is believed to contribute to reducing psychotic symptoms, making it a candidate for further development in treating schizophrenia and related disorders.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases. Its antioxidant properties could play a role in protecting neuronal cells from oxidative stress.

Case Study 1: Antidepressant Effects

A study conducted on animal models revealed that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The findings suggest that the compound’s serotonergic activity contributes to its antidepressant effects, warranting further clinical exploration.

Case Study 2: Antipsychotic Efficacy

In a controlled trial involving patients with schizophrenia, this compound was administered alongside standard antipsychotic treatment. Results indicated an improvement in psychotic symptoms, as assessed by the Positive and Negative Syndrome Scale (PANSS). This case supports the hypothesis that this compound can enhance therapeutic outcomes when combined with existing treatments.

Comprehensive Data Table

Análisis De Reacciones Químicas

Synthetic Pathways and Key Transformations

(-)-Domesticine’s biosynthesis involves enzymatic coupling of dopamine and 4-hydroxyphenylacetaldehyde, followed by methylation and cyclization. Key synthetic strategies for analogous alkaloids include:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Pictet-Spengler Cyclization | Dopamine + carbonyl compound, acidic | Forms tetrahydroisoquinoline core |

| O-Methylation | SAM (S-adenosyl methionine), enzymes | Introduces methoxy groups |

| Oxidative Coupling | Fe³⁺/O₂, peroxidase enzymes | Generates benzylisoquinoline dimers |

Phenolic Hydroxyl Groups

- Acetylation : Reacts with acetic anhydride/pyridine to form acetylated derivatives .

- Methylation : Dimethyl sulfate or methyl iodide in basic conditions yields methyl ethers .

Ether Linkages

Catalytic Modifications

| Reaction | Catalyst | Application |

|---|---|---|

| Hydrogenation | Pd/C, H₂ | Reduces double bonds in protoberberine intermediates |

| Oxidation | CrO₃, TEMPO | Converts benzylic alcohols to ketones |

| Asymmetric Synthesis | Chiral Lewis acids (e.g., BINOL) | Controls stereochemistry during cyclization |

Biological Interactions

This compound undergoes metabolic transformations in vivo:

Propiedades

Número CAS |

54325-07-4 |

|---|---|

Fórmula molecular |

C19H19NO4 |

Peso molecular |

325.36 |

Nombre IUPAC |

(12R)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1 |

Clave InChI |

ZMNSHBTYBQNBPV-CYBMUJFWSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Domesticine, (-)-; L-Domesticine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.